

An In-depth Technical Guide to Bisdisulizole Disodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisdisulizole disodium*

Cat. No.: *B070571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Bisdisulizole disodium is a water-soluble organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen products.[\[1\]](#) Its chemical structure and properties make it an effective agent for absorbing UVA radiation, thus protecting the skin from sun-induced damage.

Identifier	Value
CAS Number	180898-37-7 [2]
Preferred IUPAC Name	disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate [3]
Other IUPAC Names	disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate [2]
INCI Name	Disodium Phenyl Dibenzimidazole Tetrasulfonate [1]
Trade Name	Neo Heliopan AP [1]

Physicochemical and Photostability Data

Bisdisulizole disodium exhibits excellent photostability, a critical attribute for a UV filter, ensuring sustained protection upon exposure to sunlight. The following table summarizes key quantitative data related to its physicochemical properties and performance as a UV absorber.

Parameter	Value	Reference
Molecular Formula	C ₂₀ H ₁₂ N ₄ Na ₂ O ₁₂ S ₄	[2]
Molecular Weight	674.6 g/mol	[2]
UV Absorption Maximum (λ _{max})	~335 nm (in the UVA-II range)	
UV Absorption Range	280-370 nm	
Photostability (AUC Index after 2h solar irradiation)	99.95%	[3]

Experimental Protocols

Synthesis of Bisdisulizole Disodium

The synthesis of **Bisdisulizole disodium** involves a multi-step process centered around the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and salt formation.[3][4] While a detailed, replicable protocol is not publicly available, the key steps are outlined below.

General Procedure:

- **Sulfonation of Precursors:** The synthesis begins with the sulfonation of aromatic precursors before the formation of the benzimidazole rings.[3]
- **Condensation Reaction:** A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized through the condensation of an o-phenylenediamine derivative with a sulfonated terephthalic acid derivative.[3] This reaction is typically catalyzed by an acid.[4]

- Cyclization: The reaction mixture is maintained at approximately 55°C for 2 hours to ensure complete cyclization and formation of the bis-benzimidazole structure.[3]
- Neutralization and Salt Formation: The resulting tetrasulfonic acid is neutralized with a sodium source, such as sodium hydroxide, to form the disodium salt.[3]
- Purification: The crude product is purified through sequential treatments with activated carbon and pH adjustments.[3] Precipitation is often induced by the addition of sodium chloride to achieve a high recovery of the final product.[3]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of UV filters in cosmetic formulations.[5][6] Although a specific validated method for **Bisdisulizole disodium** was not found in the provided search results, a general approach based on methods for similar compounds can be outlined.

Principle:

The method involves the separation of **Bisdisulizole disodium** from other components in a sunscreen matrix using a reversed-phase HPLC column. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration, using a UV detector set at the absorption maximum of **Bisdisulizole disodium** (approximately 335 nm).

Typical HPLC Parameters for UV Filter Analysis:

- Column: C18 stationary phase.[7]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.0) and organic solvents like methanol and acetonitrile.[7][8]
- Flow Rate: Approximately 1.2 mL/min.[7]
- Detection: UV detector set at the wavelength of maximum absorbance for the analyte.[8]

- Temperature: Isothermal conditions, for example, at 40°C.[7]

Sample Preparation:

Sample preparation for cosmetic products typically involves dissolving the product in a suitable solvent such as ethanol, methanol, or a mixture thereof, followed by sonication, vortexing, and centrifugation to facilitate the extraction of the analyte.[5] The resulting supernatant is then filtered before injection into the HPLC system.[5]

In Vitro Photostability Testing

The photostability of **Bisdisulizole disodium** is assessed according to the ICH Q1B guidelines.[9][10] This testing evaluates the intrinsic photostability of the molecule to ensure that it does not degrade under light exposure, which would result in a loss of efficacy and the potential formation of harmful byproducts.

Methodology:

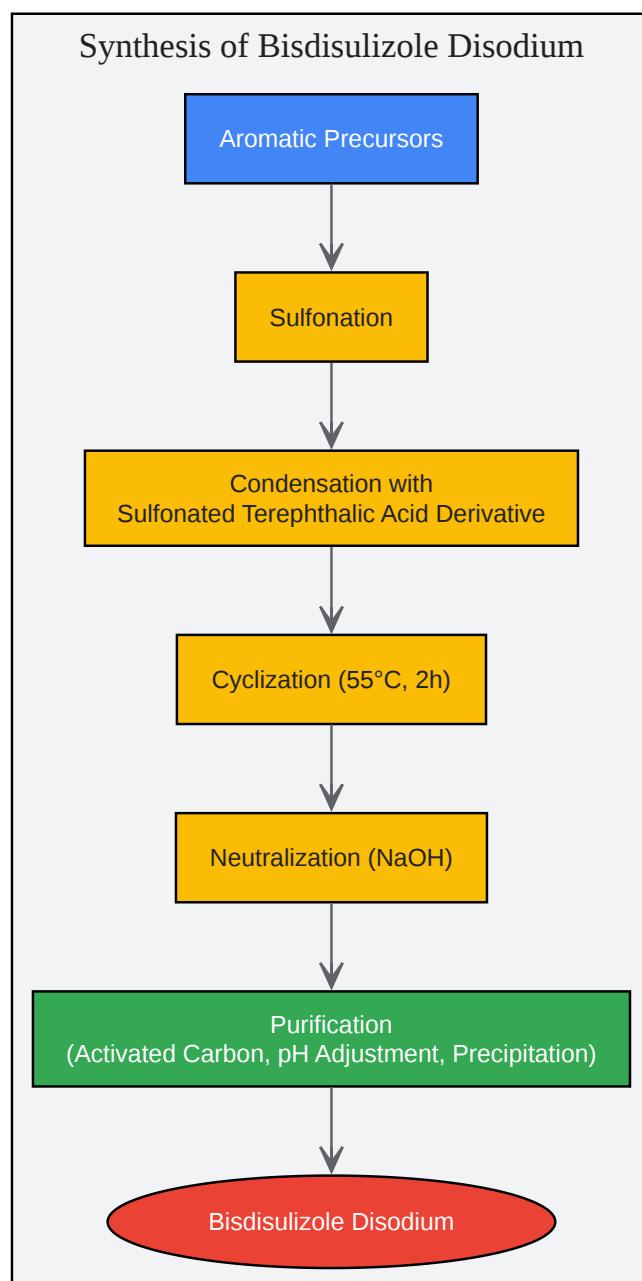
- Sample Preparation: A defined amount of **Bisdisulizole disodium** is spread evenly in a suitable container to a thickness of not more than 3 mm.[10] A dark control sample, protected from light (e.g., with aluminum foil), is prepared and stored under the same temperature and humidity conditions.[10]
- Light Exposure: The sample is exposed to a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon arc lamp or a metal halide lamp.[10] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[9]
- Analysis: After exposure, the sample is analyzed for any changes in its physical and chemical properties. The potency of the active ingredient is determined using a validated stability-indicating HPLC method and compared to the dark control.

In Vitro Skin Permeation Studies

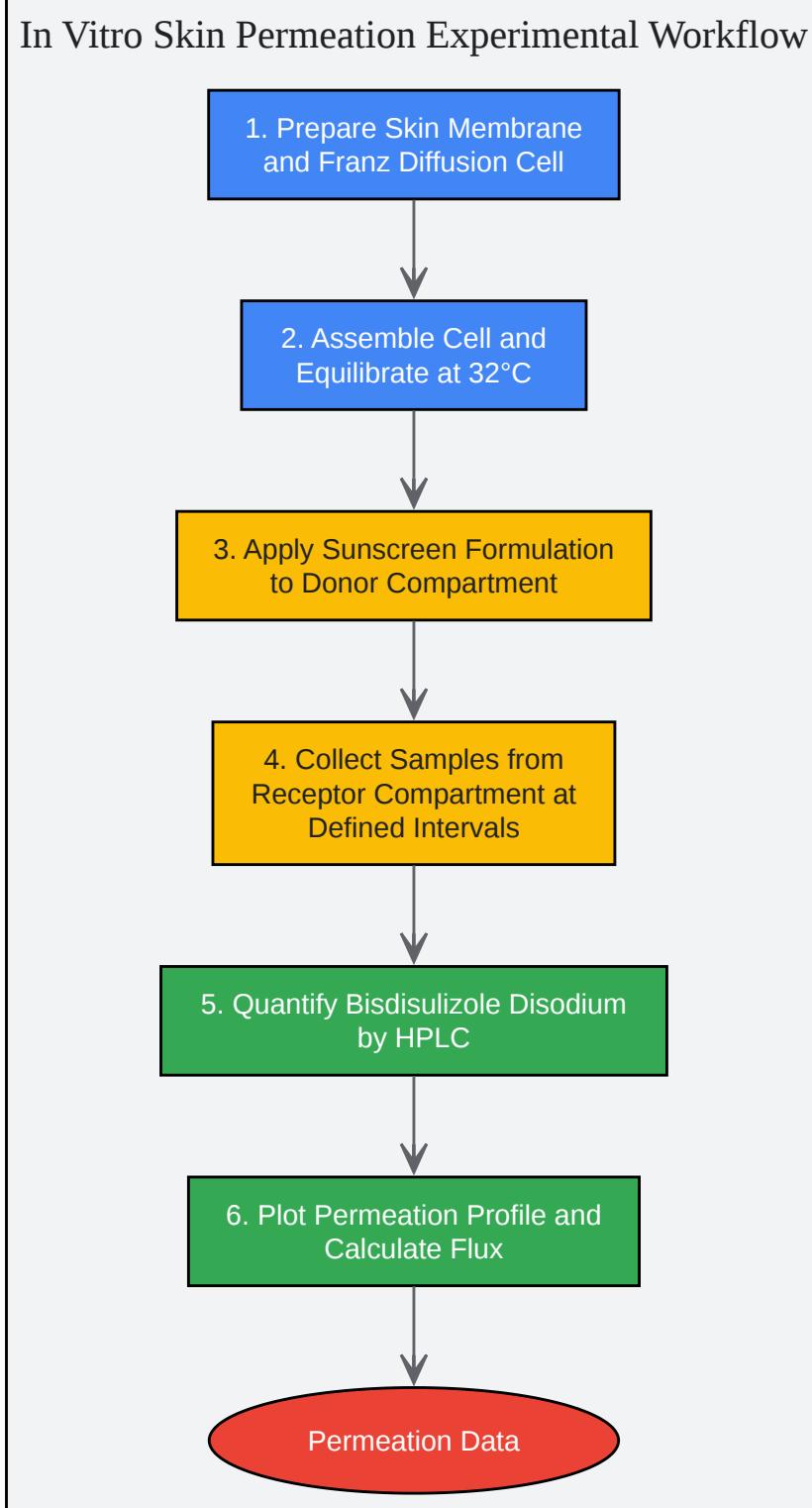
In vitro skin permeation studies using Franz diffusion cells are conducted to evaluate the amount of a topically applied substance that penetrates the skin.[11] This is a critical

assessment for sunscreen ingredients to ensure they remain on the skin's surface to provide protection with minimal systemic absorption.

Experimental Setup:


- **Membrane Preparation:** Excised human or animal skin is prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- **Cell Assembly:** The Franz diffusion cell, consisting of a donor and a receptor chamber, is assembled. The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
- **Dosing:** The sunscreen formulation containing **Bisdisulizole disodium** is applied to the surface of the skin in the donor chamber.
- **Sampling:** At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.
- **Analysis:** The concentration of **Bisdisulizole disodium** in the collected samples is quantified using a validated analytical method, such as HPLC.
- **Data Analysis:** The cumulative amount of the substance permeated per unit area is plotted against time to determine the permeation profile and calculate the steady-state flux.

Visualized Pathways and Workflows


[Click to download full resolution via product page](#)

UV Energy Absorption and Dissipation Pathway

[Click to download full resolution via product page](#)

General Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bisdisulizole disodium - Wikipedia [en.wikipedia.org]
- 2. Bisdisulizole Disodium | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Bisdisulizole disodium | 180898-37-7 [smolecule.com]
- 4. Bisdisulizole Disodium | UV Absorber For Research [benchchem.com]
- 5. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. longdom.org [longdom.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. Franz diffusion cell and its implication in skin permeation studies (2023) | Rajesh Kumar | 39 Citations [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bisdisulizole Disodium]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070571#bisdisulizole-disodium-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com